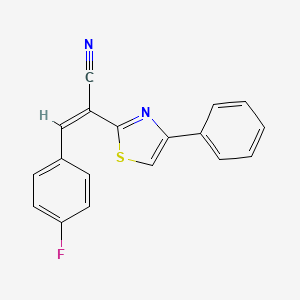
3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile, also known as FPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPAC belongs to the class of acrylonitrile derivatives, which have been shown to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
科学研究应用
3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been shown to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In a study conducted by Zhang et al., this compound was found to exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). This compound was also found to exhibit antitumor activity against various cancer cell lines, including HepG2, MCF-7, and A549. In addition, this compound was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
作用机制
The exact mechanism of action of 3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is not fully understood. However, it has been proposed that this compound may exert its biological activities by inhibiting key enzymes or signaling pathways involved in various cellular processes. For example, this compound has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication and transcription. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In a study conducted by Li et al., this compound was found to induce apoptosis in HepG2 cells by activating the mitochondrial apoptotic pathway. This compound was also found to inhibit the migration and invasion of HepG2 cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, this compound was found to inhibit the production of reactive oxygen species (ROS) and malondialdehyde (MDA) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, indicating its potential antioxidant activity.
实验室实验的优点和局限性
One of the main advantages of 3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. In addition, this compound has been shown to exhibit potent antitumor and anti-inflammatory effects, which could be useful for the treatment of cancer and inflammatory diseases. However, one of the main limitations of this compound is its potential toxicity, which needs to be further investigated before it can be used in clinical settings.
未来方向
There are several future directions for the research on 3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. Firstly, the exact mechanism of action of this compound needs to be further elucidated in order to fully understand its biological activities. Secondly, the potential toxicity of this compound needs to be further investigated in order to determine its safety profile. Thirdly, the development of new derivatives of this compound could lead to the discovery of more potent and selective compounds with improved therapeutic properties. Finally, the in vivo efficacy and pharmacokinetics of this compound need to be further evaluated in animal models in order to determine its potential for clinical use.
Conclusion:
In conclusion, this compound is a promising chemical compound that exhibits various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The synthesis of this compound involves a simple and efficient method that can be easily scaled up for large-scale production. However, the potential toxicity of this compound needs to be further investigated before it can be used in clinical settings. The research on this compound has opened up new avenues for the development of novel therapeutic agents with improved efficacy and safety profiles.
合成方法
The synthesis of 3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile involves the reaction of 4-fluorobenzaldehyde and 4-phenyl-2-thiohydantoin in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with acrylonitrile in the presence of potassium carbonate and acetonitrile to yield this compound. The overall synthesis route is shown in Figure 1.
属性
IUPAC Name |
(Z)-3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2S/c19-16-8-6-13(7-9-16)10-15(11-20)18-21-17(12-22-18)14-4-2-1-3-5-14/h1-10,12H/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXOMUIJEUEXIB-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5322987.png)

![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide hydrochloride](/img/structure/B5323005.png)
![ethyl 4-{1-[(3,4-dimethylphenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5323014.png)
![(4R)-4-(4-{1-[(cyclopentylacetyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5323016.png)
![1-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5323017.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5323033.png)


![1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine](/img/structure/B5323049.png)
![N-1H-benzimidazol-2-yl-2-{[(6-methyl-4-oxo-3,4,4a,7a-tetrahydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5323062.png)
![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-3-methylbenzamide](/img/structure/B5323068.png)
![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5323070.png)
![N-(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5323072.png)